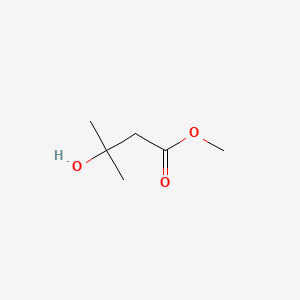

Methyl 3-hydroxy-3-methylbutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-6(2,8)4-5(7)9-3/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNURPEZKOSMRMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334808 | |

| Record name | Methyl 3-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-45-7 | |

| Record name | Methyl 3-hydroxy-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxy-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Methyl 3 Hydroxy 3 Methylbutanoate

Chemical Synthesis Approaches

The chemical synthesis of Methyl 3-hydroxy-3-methylbutanoate (B1233616) can be achieved through several established pathways, including esterification, reactions utilizing halogenated intermediates, and the oxidation of bulk chemicals.

Esterification Reactions

Direct esterification of 3-hydroxy-3-methylbutanoic acid with methanol (B129727) is a primary method for synthesizing its corresponding methyl ester. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to drive the equilibrium towards the product.

A related and widely documented approach is the acid-catalyzed transesterification of polyhydroxyalkanoates (PHAs), specifically poly[(R)-3-hydroxybutyrate] (PHB). Current time information in Bangalore, IN.wikipedia.org In this process, the biopolymer is depolymerized and simultaneously transesterified. For example, PHB can be heated at reflux in a solvent like 1,2-dichloroethane (B1671644) with a solution of concentrated sulfuric acid in methanol for an extended period, yielding the monomeric methyl ester. wikipedia.org Following the reaction, a standard workup involving washing with brine and sodium bicarbonate solution, drying, and distillation under reduced pressure is used to isolate the pure ester. wikipedia.org Yields for the analogous methyl 3-hydroxybutanoate have been reported to be around 70%. wikipedia.org

Halogenation-Esterification Sequences

A classic and highly effective method that falls under this category is the Reformatsky reaction. This reaction provides a direct route to β-hydroxy esters by reacting an α-halo ester with a ketone or aldehyde in the presence of metallic zinc. thermofisher.comnumberanalytics.comwikipedia.org For the synthesis of Methyl 3-hydroxy-3-methylbutanoate, the reaction would involve treating acetone (B3395972) with a methyl haloacetate (e.g., methyl bromoacetate (B1195939) or methyl iodoacetate) and activated zinc dust. thermofisher.com

The reaction proceeds in two main steps:

Formation of the Reformatsky Reagent: The zinc metal undergoes oxidative insertion into the carbon-halogen bond of the α-halo ester, forming an organozinc reagent known as a zinc enolate. thermofisher.comwikipedia.org These zinc enolates are notably less reactive than their lithium or magnesium (Grignard) counterparts, which prevents them from reacting with the ester functionality of other molecules. wikipedia.org

Nucleophilic Addition: The zinc enolate then acts as a nucleophile, attacking the carbonyl carbon of acetone. This addition forms a new carbon-carbon bond and, after an acidic workup to neutralize the zinc alkoxide intermediate, yields the final β-hydroxy ester, this compound. thermofisher.comwikipedia.org

The scope of the Reformatsky reaction is broad, and various metals and activating conditions can be employed to optimize the synthesis. thermofisher.comorganic-chemistry.org

Oxidation of Diacetone Alcohol

The oxidation of diacetone alcohol (DAA) is a widely recognized industrial route to produce 3-hydroxy-3-methylbutanoic acid (HMB), which can then be esterified to its methyl ester. google.com The most common oxidizing agent for this transformation is a hypochlorite (B82951) salt, such as sodium hypochlorite (NaOCl). google.com

The process involves the haloform reaction mechanism, where the methyl ketone group of diacetone alcohol is oxidized. wikipedia.orglscollege.ac.in However, a key challenge in this method is the formation of impurities, notably 2,3-dihydroxy-3-methylbutanoic acid, which complicates the purification process and necessitates additional steps to achieve a high-purity product. google.com The reaction mixture is typically acidified after the oxidation, and the free acid (HMB) is recovered through extraction with a solvent like ethyl acetate (B1210297) before subsequent esterification. google.com

Reactions Involving Ketene (B1206846) and Acetone Hydrolysis

The synthesis of this compound via the direct reaction of ketene with acetone is not a commonly documented chemical pathway in the reviewed scientific literature. While theoretically plausible as a route to a four-carbon backbone, this specific transformation is not an established method.

However, a conceptually similar reaction exists in the realm of biocatalysis, where acetone is reacted with an "activated acetyl group" derived from acetyl-CoA. google.comgoogle.com This enzymatic process, catalyzed by enzymes such as HMG-CoA synthase, effectively couples acetone with a two-carbon unit to form 3-hydroxy-3-methylbutyrate, demonstrating an alternative biological strategy for forging the key carbon-carbon bond. google.comgoogle.com

Alternative Chemical Pathways and Optimization Strategies

An important alternative pathway for the synthesis of 3-hydroxy-3-methylbutanoic acid and its salts involves the hydrolysis of 4,4-dimethyloxetan-2-one (B155106). This cyclic ester can be subjected to alkaline hydrolysis, for instance, by reacting it with an aqueous sodium hydroxide (B78521) solution in a solvent like methyl tert-butyl ether (MTBE). orgsyn.org The reaction opens the lactone ring to form the sodium salt of 3-hydroxy-3-methylbutanoic acid. Subsequent acidification can yield the free acid, which is then available for esterification. orgsyn.org

Optimization strategies focus on improving yield, purity, and environmental impact. This includes:

Catalyst Selection: In esterification, using milder catalysts or enzymatic approaches can reduce by-products.

Purification Techniques: Developing efficient purification methods, such as selective crystallization or extraction, is crucial for removing by-products like 2,3-dihydroxy-3-methylbutanoic acid that form during the oxidation of diacetone alcohol. google.com

Process Control: In the Reformatsky reaction, the activation of zinc and precise temperature control are key to optimizing yields. numberanalytics.com For large-scale production, continuous flow processes for oxidation reactions are being explored to enhance safety and efficiency. google.com

Biocatalytic and Biotechnological Production

In response to the demand for more sustainable and environmentally benign chemical production, significant research has been directed towards the biocatalytic synthesis of 3-hydroxy-3-methylbutyrate (HMB), the precursor to this compound. These methods utilize engineered microorganisms and enzymes to produce HMB from renewable feedstocks.

One prominent strategy involves engineering Escherichia coli to function as a whole-cell catalyst. In a notable study, E. coli was engineered to express L-amino acid deaminase (L-AAD) and 4-hydroxyphenyl-pyruvate dioxygenase (4-HPPD). thermofisher.com This system efficiently converts L-leucine into HMB, achieving a conversion rate of 80% and a production rate of 0.257 g/L·h. thermofisher.com

Another successful approach utilizes the yeast Yarrowia lipolytica. By constructing a novel biosynthetic pathway, engineered strains of this yeast can produce HMB directly from glucose, with reported yields reaching up to 10 g/L in a fermentation process. google.com Other biocatalytic methods have explored the use of Galactomyces reessii for the biotransformation of β-methylbutyric acid into HMB. google.com

A different biocatalytic route starts with acetone and acetyl-CoA. Enzymes with HMG-CoA synthase activity can catalyze the condensation of these two substrates to directly form HMB. google.comgoogle.com This pathway bypasses the need for amino acid precursors and leverages central metabolic intermediates.

These biotechnological routes offer the advantage of producing HMB without the use of toxic chemical reagents or the formation of harsh by-products, making them attractive for applications in the food and health industries. google.com

Table 1: Comparison of Biotechnological Production Methods for 3-Hydroxy-3-methylbutyrate (HMB)

| Organism | Key Enzymes | Substrate(s) | Reported Titer/Yield | Reference |

|---|---|---|---|---|

| Escherichia coli (Whole-cell catalyst) | L-amino acid deaminase (L-AAD), 4-hydroxyphenyl-pyruvate dioxygenase (4-HPPD) | L-Leucine | 0.257 g/L·h (80% conversion) | thermofisher.com |

| Yarrowia lipolytica (Engineered) | Not specified | Glucose | Up to 10 g/L | google.com |

| Enzymatic (in vitro) | HMG-CoA synthase | Acetone, Acetyl-CoA | Not specified | google.comgoogle.com |

| Galactomyces reessii | Not specified | β-methylbutyric acid | Not specified | google.com |

Whole-Cell Catalysis with Engineered Microorganisms

Engineered microorganisms, particularly Escherichia coli, have emerged as powerful whole-cell catalysts for the production of this compound. By introducing and optimizing specific enzyme pathways, researchers can direct cellular metabolism towards the synthesis of the target compound.

Utilizing Escherichia coli with Heterologous Enzyme Expression

The expression of foreign enzymes (heterologous expression) in E. coli is a cornerstone of modern biocatalysis. For the synthesis of 3-hydroxy-3-methylbutyrate (HMB), the precursor to this compound, scientists have successfully engineered E. coli to express key enzymes that are not naturally present in the bacterium. researchgate.netnih.gov This strategy allows for the creation of novel metabolic pathways within the microbial host, turning it into a cellular factory for the desired chemical. The process leverages the robust growth characteristics and well-understood genetics of E. coli, making it an ideal chassis for metabolic engineering.

Bioconversion of L-Leucine via Specific Enzyme Pathways

A prominent strategy for HMB synthesis involves the bioconversion of L-leucine. This process typically utilizes a two-step enzymatic cascade. In the first step, L-leucine is converted to α-ketoisocaproate (KIC). This can be achieved using enzymes like L-amino acid deaminase (L-AAD). researchgate.netnih.gov Subsequently, KIC is transformed into HMB by the action of another enzyme, such as 4-hydroxyphenylpyruvate dioxygenase (4-HPPD). researchgate.netnih.gov

Researchers have constructed whole-cell catalyst systems in E. coli by co-expressing L-AAD and 4-HPPD. To enhance the efficiency of this cascade, rational design has been employed to create mutants of 4-HPPD with improved catalytic activity, thereby addressing potential rate-limiting steps in the reaction. researchgate.netnih.gov Under optimized conditions, this system has demonstrated a maximum conversion rate of 80% and a production rate of 0.257 g/L·h. researchgate.netnih.gov A significant advantage of this whole-cell catalysis approach is that it does not require an external supply of adenosine (B11128) triphosphate (ATP), which is often a costly component in biocatalytic processes. researchgate.netnih.gov

| Parameter | Value | Reference |

| Substrate | L-Leucine | researchgate.netnih.gov |

| Enzymes | L-amino acid deaminase (L-AAD), 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) | researchgate.netnih.gov |

| Host Organism | Escherichia coli | researchgate.netnih.gov |

| Maximum Conversion Rate | 80% | researchgate.netnih.gov |

| Production Rate | 0.257 g/L·h | researchgate.netnih.gov |

De Novo Biosynthesis Routes

De novo biosynthesis, the synthesis of complex molecules from simple precursors, represents a highly desirable goal in metabolic engineering. For HMB, this involves engineering a pathway that starts from central metabolites like acetyl-CoA. One such route is the mevalonate (B85504) pathway, which is naturally involved in the synthesis of isoprenoids. By leveraging enzymes from this pathway, it is theoretically possible to produce HMB from acetyl-CoA. google.comwikipedia.org

The enzymatic conversion of acetone and acetyl-CoA into HMB can be catalyzed by enzymes with HMG-CoA synthase activity. google.com This approach is considered energetically more favorable than pathways starting from more complex molecules like L-leucine. google.com HMG-CoA is a key intermediate in the mevalonate pathway and can be cleaved to form acetyl-CoA and acetoacetate (B1235776) by HMG-CoA lyase. wikipedia.org The engineering of a complete de novo pathway for HMB in a microbial host is a complex undertaking that requires the coordinated expression of multiple enzymes and the optimization of metabolic fluxes to channel precursors towards the desired product.

Microbial Fermentation Systems

Microbial fermentation offers a scalable platform for the production of valuable chemicals. Specific microbial strains have been identified and utilized for the synthesis of HMB and its derivatives.

Application of Galactomyces reessii Strains

The fungus Galactomyces reessii (formerly known as Endomyces reessii) has been shown to convert β-methylbutyric acid (isovaleric acid) into HMB. nih.govpsu.edunih.gov Cell-free extracts of G. reessii contain a hydratase, specifically an enoyl-CoA hydratase, which is the key enzyme in this transformation. nih.gov The activity of this hydratase is highest when the fungus is grown on isovaleric acid. nih.gov

The hydratase from G. reessii has been purified and characterized. It exhibits the highest activity with crotonyl-CoA as a substrate. nih.gov The enzyme has a native molecular weight of approximately 260 kDa and is likely a homotetramer. nih.gov Fermentation process development has focused on optimizing conditions for HMB production. A two-step, fed-batch fermentation procedure has been designed where biomass is first produced, followed by the co-addition of the precursor and glucose while maintaining dissolved oxygen levels. nih.gov This strategy has led to a maximum HMB concentration of 38 g/liter . psu.edunih.gov

| Parameter | Value | Reference |

| Microorganism | Galactomyces reessii | nih.govpsu.edunih.gov |

| Key Enzyme | Enoyl-CoA Hydratase | nih.gov |

| Substrate | β-Methylbutyric Acid (Isovaleric Acid) | nih.govpsu.edunih.gov |

| Maximum HMB Concentration | 38 g/liter | psu.edunih.gov |

| Optimal pH for Production | 7.0 | nih.gov |

Conversion of Isobutyric Acid to this compound

While the direct conversion of isobutyric acid to this compound is less documented, related biotransformations have been explored. For instance, Yarrowia lipolytica has been used to transform isobutyric acid into L-3-hydroxyisobutyric acid. researchgate.net Additionally, Pseudomonas taiwanensis has been utilized to produce (S)-3-hydroxy-2-methylpropionic acid from isobutyric acid. researchgate.net These examples highlight the potential of microbial systems to hydroxylate short-chain carboxylic acids, a key step that could be adapted for the synthesis of HMB from isobutyric acid, which would then be esterified to yield the final product.

Enzymatic Transformations and Asymmetric Synthesis

The synthesis of specific, optically pure stereoisomers of this compound is of significant interest, and enzymatic and asymmetric methods provide powerful tools to achieve this. These strategies offer high selectivity under mild reaction conditions, moving beyond classical chemical methods.

Lipase and Esterase Applications

Lipases and esterases are widely utilized biocatalysts in organic synthesis due to their chemo-, regio-, and enantioselectivity, particularly in the resolution of racemic mixtures. nih.gov These enzymes can catalyze both the hydrolysis of esters and the reverse reaction, esterification, under controlled conditions. nih.govmdpi.com Their ability to function in organic solvents makes them suitable for a variety of substrates. nih.gov

The primary application of these enzymes in producing enantiomerically pure hydroxy esters is through the kinetic resolution of a racemic mixture. In this process, the enzyme selectively acylates or hydrolyzes one enantiomer at a much faster rate than the other, allowing for the separation of the fast-reacting enantiomer from the unreacted one. For instance, in the synthesis of intermediates for pharmaceuticals like Ivabradine, various lipases and esterases are screened for their effectiveness in resolving key alcohol intermediates through hydrolysis or esterification reactions. polimi.it Lipase PS (from Pseudomonas cepacia) has been shown to be effective in such resolutions. polimi.it

Lipase-catalyzed reactions are governed by several key parameters, including temperature, pH, solvent, and water content, which can be optimized to enhance selectivity and yield. mdpi.comnih.gov For example, elevated temperatures and increased concentrations of co-solvents like DMSO have been shown to favor the monohydrolysis of certain diesters, demonstrating the tunability of these enzymatic systems. nih.gov

| Enzyme Type | Reaction | Application Principle | Key Advantage |

|---|---|---|---|

| Lipase | Esterification / Transesterification | Selective acylation of one alcohol enantiomer in a racemic mixture in a low-water environment. nih.gov | High enantioselectivity, stability in organic solvents. nih.gov |

| Esterase | Hydrolysis | Selective cleavage of an ester group from one enantiomer in a racemic ester mixture in an aqueous environment. nih.gov | High chemoselectivity, enabling reactions like monohydrolysis of diesters. nih.gov |

| Lipase (e.g., Novozym 435) | Hydrolysis | Used to produce chiral compounds like (S)-γ-nitro acids, precursors to drugs such as Pregabalin. nih.gov | Effective for producing specific, enantiomerically pure drug intermediates. nih.gov |

Asymmetric Reduction Strategies

Asymmetric reduction of a prochiral ketone, such as methyl 3-oxobutanoate, is a highly effective and direct route to obtaining enantiomerically pure methyl 3-hydroxybutanoate. This transformation can be achieved using both biocatalysts and chemical catalysts.

Biocatalytic Reduction: Enzyme-catalyzed reductions are a popular method for producing single-enantiomer chiral alcohols on an industrial scale. nih.gov Dehydrogenases and reductases from various microorganisms are employed to reduce prochiral ketones with high enantioselectivity. nih.gov For example, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been successfully used for the asymmetric reduction of various β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov Similarly, reductases from organisms like Leifsonia xyli have a broad substrate specificity and can asymmetrically reduce a variety of keto esters. researchgate.net Plant tissues, such as those from carrots (Daucus carota) and apples (Malus pumila), have also been shown to reduce β-ketoesters like ethyl 4-chloroacetoacetate with high enantioselectivity, achieving enantiomeric excesses (e.e.) of around 91%. nih.gov

Chemocatalytic Reduction: Ruthenium complexes containing chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are highly efficient catalysts for the asymmetric hydrogenation of β-keto esters. orgsyn.org The hydrogenation of methyl 3-oxobutanoate using an (R)-BINAP-Ru(II) complex in methanol can produce (R)-methyl 3-hydroxybutanoate in high yield (92-96%) and excellent enantioselectivity (97-98% e.e.). orgsyn.org This method is practical for large-scale synthesis due to the high substrate-to-catalyst ratio and simple product isolation by distillation. orgsyn.org Asymmetric transfer hydrogenation, which uses a hydrogen source like isopropanol (B130326) or formic acid, is another powerful technique. nih.govwikipedia.org

| Method | Catalyst / Biocatalyst | Substrate Example | Product Example | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | (R)-BINAP-Ru(II) complex | Methyl 3-oxobutanoate | (R)-Methyl 3-hydroxybutanoate | 97–98% orgsyn.org | 92–96% orgsyn.org |

| Biocatalytic Reduction | Carrot or Apple Tissue | Ethyl 4-chloroacetoacetate | (R)- or (S)-Ethyl 4-chloro-3-hydroxybutanoate | ~91% nih.gov | ~45% nih.gov |

| Asymmetric Transfer Hydrogenation | Ruthenium-based catalyst | α-Amido-β-keto esters | anti-β-Hydroxy-α-amido esters | Good to excellent nih.gov | Good to excellent nih.gov |

| Biocatalytic Reduction | (S)-1-phenylethanol dehydrogenase (PEDH) | β-keto esters | Enantiopure secondary alcohols | Excellent nih.gov | High nih.gov |

Enantioselective Synthesis (e.g., (S)- and (R)-Methyl 2-hydroxy-3-methylbutanoate)

While the primary focus is on the β-hydroxy ester this compound, the principles of enantioselective synthesis are broadly applicable and can be directed toward related structures like the α-hydroxy ester, methyl 2-hydroxy-3-methylbutanoate.

For β-hydroxy esters, asymmetric hydrogenation via dynamic kinetic resolution (DKR) is a powerful strategy. rsc.org This method can convert a racemic starting material entirely into a single, desired stereoisomer. Ruthenium-catalyzed asymmetric transfer hydrogenation of racemic α-substituted γ,δ-unsaturated β-ketoesters via DKR has been reported as a method for synthesizing chiral γ,δ-unsaturated β-hydroxy esters. rsc.org

For the synthesis of α-hydroxy esters, such as the example (S)- and (R)-Methyl 2-hydroxy-3-methylbutanoate, different strategies are employed. biosynth.com Asymmetric α-hydroxylation of the corresponding ester enolate is a direct approach. Phase-transfer catalysis using cinchona alkaloid-derived catalysts has been developed for the efficient and enantioselective α-hydroxylation of ketones using molecular oxygen, a principle that can be extended to ester derivatives. acs.org Furthermore, chemoenzymatic approaches have been developed to produce α-hydroxy-β-methyl-γ-hydroxy esters with high enantio- and diastereoselectivity. acs.org Porcine liver esterase (PLE), for example, has been used for the desymmetrization of α,α-disubstituted malonate diesters to create chiral half-esters, which are precursors to α-quaternary amino acid derivatives. acs.org

Overcoming Challenges in Bioproduction (e.g., Substrate Cost, By-product Formation)

The commercial viability of producing specialty chemicals like this compound through biotechnological routes faces significant economic hurdles. The major limitations often revolve around high production costs, which are primarily driven by the expense of purified substrates and complex downstream processing. nih.govresearchgate.net

Substrate Cost: Fermentation processes traditionally rely on refined sugars like glucose, which can account for a substantial portion of the total production cost. aiche.org This has spurred extensive research into utilizing cheaper, renewable, and more sustainable feedstocks. nih.gov Agro-industrial wastes, such as molasses from the sugar industry, whey from dairy processing, and crude glycerol (B35011) from biodiesel production, are attractive alternatives. nih.govoup.com These materials are abundant and low-cost, but their use presents challenges, including the presence of impurities that can inhibit microbial growth and the need for robust microbial strains capable of efficiently metabolizing these varied carbon sources. nih.govoup.com

By-product Formation and Downstream Processing: Microbial fermentation often produces a mixture of the target compound along with various metabolic by-products. This necessitates extensive and costly downstream processing to isolate and purify the desired chemical to the required specifications. nih.gov The separation process can represent 60-80% of the total production expenditure. researchgate.net Furthermore, some substrates or metabolic intermediates can be inhibitory to the microbial catalysts, reducing yield and productivity. researchgate.net Strategies to overcome these issues include the development of engineered microbial strains with optimized metabolic pathways to maximize product yield and minimize by-product formation, and the design of advanced bioprocesses like two-phase partitioning bioreactors to reduce substrate inhibition. aiche.orgresearchgate.net

Biosynthetic and Metabolic Pathways Involving Methyl 3 Hydroxy 3 Methylbutanoate and Its Derivatives

Role as a Leucine (B10760876) Metabolite

Catabolic Pathway of Leucine to α-Ketoisocaproic Acid (α-KIC) and Subsequent Conversion

The essential branched-chain amino acid, leucine, undergoes a significant catabolic process primarily initiated by the enzyme branched-chain amino acid aminotransferase. This reversible transamination converts leucine into α-ketoisocaproic acid (α-KIC). wikipedia.orgnih.gov The major metabolic fate of α-KIC is its conversion to isovaleryl-CoA by the mitochondrial enzyme branched-chain α-ketoacid dehydrogenase. wikipedia.orgnih.gov

However, a lesser, yet physiologically important, pathway exists where α-KIC is metabolized by the cytosolic enzyme α-ketoisocaproate dioxygenase. wikipedia.orgnih.gov This enzymatic reaction oxidizes α-KIC to form β-hydroxy-β-methylbutyrate (HMB). nih.govphysiology.org It is estimated that in healthy individuals, approximately 5% of dietary leucine is converted to HMB. wikipedia.org Studies in young lambs and pigs have demonstrated this in vivo conversion, showing that plasma HMB is derived from KIC, and ultimately from leucine. nih.govphysiology.org The subsequent metabolism of HMB involves its conversion to β-hydroxy-β-methylbutyryl-CoA (HMB-CoA). wikipedia.org

Physiological Significance of this Metabolic Route

The significance of the conversion of leucine to HMB is highlighted by studies where the anabolic effects of leucine are potentiated when the conversion to HMB is enhanced. nih.gov In experimental models using rat L6 myotubes, the direct application of HMB was more effective at stimulating protein synthesis and mTOR signaling than leucine alone. nih.gov When the cells were engineered to overexpress α-keto isocaproate dioxygenase, the enzyme responsible for converting α-KIC to HMB, leucine's ability to promote protein synthesis was significantly increased, equaling the effect of HMB. nih.gov This suggests that HMB is a key active metabolite responsible for some of leucine's anabolic properties. nih.gov

Involvement in Isoprenoid Biosynthesis Pathways

Connection to the Mevalonate (B85504) Pathway

The mevalonate pathway is a critical metabolic route responsible for the synthesis of isoprenoids, a vast class of biomolecules that includes cholesterol, steroid hormones, and coenzyme Q10. wikipedia.orgnih.gov The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org

A key intermediate in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgwikipedia.org The metabolism of the leucine-derived HMB-CoA connects to the mevalonate pathway at the level of HMG-CoA. wikipedia.org HMB-CoA can be metabolized to produce HMG-CoA, which then enters the mevalonate pathway. wikipedia.org Subsequently, HMG-CoA is either cleaved to form acetyl-CoA and acetoacetate (B1235776) or is utilized for cholesterol synthesis. wikipedia.org This connection establishes a link between the catabolism of the amino acid leucine and the biosynthesis of isoprenoids.

Enzymatic Conversions within Isoprenoid Metabolism (e.g., Diphosphomevalonate Decarboxylase Activity)

Within the lower part of the mevalonate pathway, a series of enzymatic conversions leads from mevalonate to the final products IPP and DMAPP. wikipedia.org A key enzyme in this section of the pathway is diphosphomevalonate decarboxylase (also known as mevalonate diphosphate (B83284) decarboxylase). wikipedia.org This enzyme catalyzes the ATP-dependent decarboxylation of mevalonate 5-diphosphate (MVAPP) to produce isopentenyl diphosphate (IPP), carbon dioxide, ADP, and phosphate. wikipedia.org

The reaction mechanism of diphosphomevalonate decarboxylase is a two-stage process. wikipedia.org It begins with the phosphorylation of the 3-hydroxyl group of MVAPP by ATP, creating a reactive intermediate. wikipedia.org This is followed by a concerted dephosphorylation and decarboxylation step, resulting in the formation of IPP. wikipedia.org This enzyme is a member of the GHMP kinase family and plays a crucial role in the production of all isoprenoids. nih.gov

Related Biochemical Transformations

Further biochemical transformations involving compounds structurally related to methyl 3-hydroxy-3-methylbutanoate (B1233616) have been observed in various organisms. For instance, in certain bacteria, short-chain secondary alcohols can undergo transformations. The wild-type bacterium Gordonia sp. strain L108 can convert 3-methyl-2-butanol (B147160) to 3-methyl-3-buten-2-ol. ebi.ac.uk

Additionally, the synthesis of mevalonate 5-diphosphate, a key substrate in the mevalonate pathway, can be achieved through chemical synthesis starting from mevalonolactone. This process involves the formation of methyl 3-hydroxy-3-methyl-5-iodopentanoate as an intermediate. nih.gov

The table below summarizes the key enzymes and their roles in the metabolic pathways discussed.

| Enzyme | Role | Pathway |

| Branched-chain amino acid aminotransferase | Converts leucine to α-ketoisocaproic acid (α-KIC). wikipedia.orgnih.gov | Leucine Catabolism |

| α-Ketoisocaproate dioxygenase | Oxidizes α-KIC to β-hydroxy-β-methylbutyrate (HMB). wikipedia.orgnih.gov | Leucine Catabolism |

| Diphosphomevalonate decarboxylase | Catalyzes the decarboxylation of mevalonate 5-diphosphate to isopentenyl diphosphate. wikipedia.org | Mevalonate Pathway |

Interconversion with Related Hydroxybutyrates (e.g., 3-hydroxyisobutyrate (B1249102), 3-hydroxybutyrate)

While direct enzymatic pathways for the interconversion of Methyl 3-hydroxy-3-methylbutanoate with 3-hydroxyisobutyrate and 3-hydroxybutyrate (B1226725) are not extensively detailed in current literature, the metabolic relationship is inferred through their common biosynthetic origins and the presence of related compounds in various biological systems.

The biosynthesis of this compound is understood to originate from the metabolism of branched-chain amino acids, particularly leucine. nih.govlookchem.com 3-Hydroxy-3-methylbutanoic acid, the precursor acid to the methyl ester, is a known metabolite of leucine. lookchem.com This connection places it within the broader context of branched-chain fatty acid metabolism, which also includes intermediates and derivatives that are structurally related to 3-hydroxyisobutyrate and 3-hydroxybutyrate.

For instance, studies on the volatile compounds in fruits like pineapple and snake fruit have identified the co-occurrence of this compound with other short-chain hydroxyesters, including methyl 3-hydroxybutanoate. tesisenred.net This co-existence suggests a potential shared or interconnected metabolic grid, likely stemming from a common pool of acyl-CoA precursors derived from amino acid catabolism.

The metabolic pathways of 3-hydroxybutyrate, a well-known ketone body, and 3-hydroxyisobutyrate, a metabolite of valine, are more extensively characterized. While a direct, single-enzymatic step conversion from this compound to these compounds is not established, it is plausible that through hydrolysis to its corresponding acid and subsequent metabolic steps, the carbon skeleton could be channeled into these related pathways. However, specific enzymes catalyzing such a transformation remain to be elucidated.

Enzymatic Acylation and Hydrolysis Reactions

The ester linkage in this compound makes it a substrate for enzymatic reactions involving hydrolysis and acylation, processes central to the dynamic nature of cellular metabolism.

Enzymatic Hydrolysis:

Esterase enzymes are broadly responsible for the hydrolysis of esters into their constituent carboxylic acids and alcohols. In the case of this compound, esterases would catalyze its conversion to 3-hydroxy-3-methylbutanoic acid and methanol (B129727). This reaction is a fundamental aspect of the metabolic processing of this and other ester compounds in various organisms. The released 3-hydroxy-3-methylbutanoic acid can then enter other metabolic pathways. While the general action of esterases is known, specific esterases that show high substrate specificity for this compound have not been extensively characterized in the scientific literature.

Enzymatic Acylation:

The chemical synthesis of this compound has been achieved through the esterification of 3-hydroxy-3-methyl-butyric acid with methanol, a process that mirrors the potential biological acylation reaction. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for isolating Methyl 3-hydroxy-3-methylbutanoate (B1233616) from complex mixtures. The choice between liquid and gas chromatography depends on the sample matrix, the required sensitivity, and whether derivatization is employed.

High-Performance Liquid Chromatography (HPLC) is a viable technique for the analysis of Methyl 3-hydroxy-3-methylbutanoate and its parent compound, β-hydroxy-β-methylbutyric acid (HMB). Reverse-phase (RP) HPLC methods are commonly employed for similar polar analytes. For instance, the separation of the related compound Ethyl 3-hydroxy-3-methylbutyrate has been achieved using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The analysis of HMB has been performed on a Primesep B mixed-mode column, demonstrating retention with a mobile phase of 10% acetonitrile and 0.2% phosphoric acid buffer, with UV detection at 200 nm. sielc.com These conditions illustrate a general approach that can be adapted for the analysis of this compound.

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds like this compound. The compound's retention behavior is well-characterized by its Kovats retention index (RI), which is a dimensionless unit that normalizes retention times relative to n-alkanes. The RI values differ depending on the polarity of the stationary phase used in the GC column. Experimental data for this compound shows distinct retention indices on both non-polar and polar columns, which is crucial for its identification in complex samples. nih.gov

| Column Type | Stationary Phase Type | Kovats Retention Index (RI) |

| Standard Non-Polar | Non-Polar | 849 |

| Semi-Standard Non-Polar | Non-Polar | 871, 893.6 |

| Standard Polar | Polar | 1358, 1363, 1366 |

| Data sourced from the NIST Mass Spectrometry Data Center. nih.gov |

In some applications, particularly when analyzing the parent acid, derivatization is required to increase volatility and improve chromatographic peak shape. A common derivatization agent is pentafluorobenzyl bromide. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) provide high sensitivity and specificity, making them ideal for quantifying trace amounts of this compound in biological samples. A highly sensitive method has been developed for the simultaneous quantification of salivary 3-hydroxy-3-methylbutyrate (3HMB) along with other hydroxybutyrates. nih.gov This method involves extracting the analytes from a very small sample volume (5 µl of saliva), converting them to 2-pyridylmethyl (2PM) ester derivatives, and then analyzing them by LC-MS/MS in positive electrospray ionization (ESI) mode. nih.gov This derivatization strategy enhances ionization efficiency and allows for extremely low detection limits, reaching below 1 pg on-column. nih.gov LC-MS/MS methods offer robust and reliable quantification, which is critical for metabolomic studies and clinical diagnostics. nih.gov

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. However, this compound is an achiral molecule because its central carbon atom bonded to the hydroxyl group is also bonded to two identical methyl groups. Therefore, it does not have enantiomers, and chiral gas chromatography is not applicable for its enantiomeric analysis.

For closely related chiral isomers, such as Methyl 3-hydroxy-2-methylbutanoate (which has two chiral centers), chiral GC is an essential analytical tool. The four stereoisomers of this related compound have been successfully separated using a chiral column, specifically a CP Chirasil-Dex CB column, allowing for the determination of their absolute configuration in natural products. researchgate.net

Spectroscopic and Spectrometric Methods

These methods are typically coupled with chromatographic techniques to provide structural information and definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification of this compound. After separation on a GC column, the compound enters a mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint. The NIST Mass Spectrometry Data Center provides reference spectra for this compound, which are crucial for its unambiguous identification. nih.gov The mass spectrum is characterized by specific mass-to-charge ratio (m/z) peaks corresponding to the parent ion and its fragments.

| Library | Total Peaks | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

| Main Library | 15 | 43 | 59 | 85 |

| Replicate Library | 65 | 59 | 43 | 85 |

| Data sourced from the NIST Mass Spectrometry Data Center. nih.gov |

The analysis of related 3-hydroxy fatty acids by GC-MS is a stable and reliable procedure used in clinical and research settings to study metabolic pathways. nih.gov For quantitative analysis, stable isotope dilution methods are often employed, where a known amount of an isotopically labeled version of the analyte is added to the sample as an internal standard. nih.gov

Advanced Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound and its corresponding acid, 3-hydroxy-3-methylbutanoic acid, in complex biological and food matrices present significant analytical challenges. These challenges stem from the low concentrations at which these compounds often occur and the presence of numerous interfering substances. To overcome these obstacles, researchers have developed advanced analytical methodologies that offer high sensitivity and specificity. These methods are crucial for exploring the role of this compound in various applications, from clinical diagnostics to food science.

Salivary Analysis for Biomarker Applications

Saliva has emerged as a valuable non-invasive sample for metabolic profiling, offering a painless and straightforward collection method compared to blood sampling. mdpi.com The analysis of salivary components can provide crucial insights into physiological and pathological processes. mdpi.comresearchgate.net this compound, a metabolite of the amino acid leucine (B10760876), has been identified as a potential non-invasive biomarker for monitoring the catabolic pathways of amino acids. nih.govbohrium.com

A highly sensitive and specific method has been developed for the simultaneous quantification of salivary 3-hydroxy-3-methylbutyrate (3HMB), along with other hydroxybutyrates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method involves the extraction of the analytes from a very small volume of saliva (as little as 5 µL), followed by a derivatization step to convert them into 2-pyridylmethyl (2PM) ester derivatives. nih.govbohrium.comnih.gov This derivatization enhances their detection in the positive electrospray ionization mode of the mass spectrometer. nih.govnih.gov

Research has demonstrated a significant positive correlation between the salivary and serum concentrations of 3HMB, suggesting that salivary levels accurately reflect systemic levels. nih.gov This finding is critical as it validates the use of saliva as a reliable surrogate for blood in monitoring 3HMB. Studies have shown that the salivary levels of 3HMB are significantly elevated in patients with liver cirrhosis, a condition characterized by increased catabolism of amino acids and lipids. nih.govnih.gov This makes salivary 3HMB a promising biomarker for the early detection and monitoring of metabolic diseases. bohrium.com

The analytical method demonstrates excellent performance, with low detection limits of less than 1 picogram on-column and high recovery rates. bohrium.comnih.gov The precision of the method is also high, with minimal variance between sample preparations and measurements. nih.gov

Table 1: Analytical Method for Salivary 3-Hydroxy-3-methylbutyrate (3HMB)

| Parameter | Details | Reference |

|---|---|---|

| Analyte | 3-hydroxy-3-methylbutyrate (3HMB) | nih.govbohrium.comnih.gov |

| Matrix | Saliva | nih.govbohrium.comnih.gov |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Sample Volume | 5 µL | nih.govnih.gov |

| Derivatization | Conversion to 2-pyridylmethyl (2PM) ester derivatives | nih.govbohrium.comnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.gov |

| Detection Limit | <1 pg (on-column) | bohrium.comnih.gov |

| Mean Recovery | 104.1% | nih.gov |

| Application | Non-invasive biomarker for leucine catabolism, monitoring liver cirrhosis | nih.govbohrium.com |

Quantification in Food Raw Materials and Beverages (e.g., Wine)

A robust method for the quantitative determination of 3-hydroxy-3-methylbutanoic acid in wine and other alcoholic beverages has been developed using gas chromatography-mass spectrometry (GC-MS). researchgate.net The methodology involves a preconcentration step using a solid-phase extraction (SPE) cartridge, followed by derivatization with 2,3,4,5,6-pentafluorobenzyl bromide. This derivatization is carried out at room temperature for 30 minutes before GC-MS analysis. researchgate.net

This validated method exhibits good performance characteristics, with a detection limit of 0.5 to 29 µg/L, depending on the specific analyte. researchgate.net The recovery values are consistently high, ranging from 85% to 106%, and the method shows good reproducibility. researchgate.net

Application of this method has revealed a wide range of concentrations of 3-hydroxy-3-methylbutanoic acid in different beverages. For instance, concentrations can range from the detection limit up to 8510 µg/L. researchgate.net Notably, Sherry wines have been found to contain the highest levels of this compound. researchgate.net The compound has also been detected in beer and unfermented grape derivatives but is generally absent in distillates. researchgate.net

For food raw materials, an analytical method based on high-performance liquid chromatography (HPLC) with a diode-array detector has been established for the determination of β-hydroxy-β-methylbutyrate (HMB). researchgate.net This method utilizes an external standard for quantification. The limit of quantification for this HPLC method is 2.0 g/100 g, with average recovery rates between 92.3% and 101% at three different concentration levels. researchgate.net This method provides a reliable tool for the rapid quantification and purity analysis of HMB in food raw materials. researchgate.net

Table 2: Quantification of 3-Hydroxy-3-methylbutanoic Acid in Beverages

| Parameter | Details | Reference |

|---|---|---|

| Analyte | 3-hydroxy-3-methylbutanoic acid (3OH3MB) | researchgate.net |

| Matrix | Wine, Beer, other alcoholic beverages | researchgate.net |

| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | researchgate.net |

| Sample Preparation | Solid-Phase Extraction (SPE) and Derivatization | researchgate.net |

| Detection Limit | 0.5 - 29 µg/L | researchgate.net |

| Recovery | 85% - 106% | researchgate.net |

| Concentration Range | Detection limit to 8510 µg/L | researchgate.net |

| Highest Levels Found | Sherry wines | researchgate.net |

Chemical Reactivity and Catalysis of Methyl 3 Hydroxy 3 Methylbutanoate

Catalytic Conversions and Derivatizations

The presence of both alcohol and ester functionalities in methyl 3-hydroxy-3-methylbutanoate (B1233616) allows for a range of catalytic reactions, including enzymatic conversions to valuable chemicals and standard organic transformations like esterification.

A significant area of research has focused on the enzymatic conversion of 3-hydroxy-3-methylbutyrate (3-HMB), the carboxylate form of methyl 3-hydroxy-3-methylbutanoate, into isobutene, a valuable platform chemical. This biotransformation is a key step in engineered metabolic pathways designed for the production of renewable biofuels and chemicals.

One of the primary enzymes utilized for this conversion is mevalonate (B85504) diphosphate (B83284) decarboxylase (MDD). For instance, the Saccharomyces cerevisiae mevalonate diphosphate decarboxylase (ScMDD) has been shown to catalyze the conversion of 3-HMB to isobutene. nih.govnih.gov In this reaction, ATP is required to phosphorylate the tertiary hydroxyl group, which facilitates the subsequent decarboxylation to form the gaseous alkene, isobutene. nih.gov

Whole cells of Escherichia coli expressing a His-tagged version of ScMDD were able to produce isobutene from 3-HMB at a rate of 154 pmol h⁻¹ g cells⁻¹. nih.gov The purified enzyme exhibited a production rate of 1.33 pmol min⁻¹ mg⁻¹ protein. nih.gov Through directed evolution using error-prone PCR, variants of ScMDD with significantly enhanced activity have been developed. Two such variants, ScMDD1 (I145F) and ScMDD2 (R74H), demonstrated 19-fold and 38-fold increases in isobutene production rates in whole cells, respectively. nih.gov

Another enzyme, initially identified as a putative mevalonate diphosphate decarboxylase from Picrophilus torridus, was discovered to be a mevalonate-3-kinase (M3K). asm.org This enzyme catalyzes the ATP-dependent phosphorylation of the 3-hydroxyl group of 3-hydroxyisovalerate (3-HIV), a compound structurally similar to 3-HMB. The resulting 3-phosphate intermediate is unstable and undergoes spontaneous decarboxylation to yield isobutene. asm.org This M3K enzyme demonstrated high efficiency, with isobutene production rates reaching 2,880 pmol min⁻¹ mg protein⁻¹ for the purified enzyme. asm.org

These enzymatic decarboxylation strategies are part of broader efforts to establish modified mevalonate pathways for the bioproduction of isobutene from renewable feedstocks like glucose. researchgate.net

| Enzyme | Organism of Origin | System | Isobutene Production Rate | Reference |

|---|---|---|---|---|

| His₆-ScMDD (Wild-Type) | Saccharomyces cerevisiae | E. coli Whole Cells | 154 pmol h⁻¹ g cells⁻¹ | nih.gov |

| His₆-ScMDD (Wild-Type) | Saccharomyces cerevisiae | Purified Enzyme | 1.33 pmol min⁻¹ mg protein⁻¹ | nih.gov |

| ScMDD1 (I145F) | Saccharomyces cerevisiae | E. coli Whole Cells | 3,000 pmol h⁻¹ g cells⁻¹ | nih.gov |

| ScMDD2 (R74H) | Saccharomyces cerevisiae | E. coli Whole Cells | 5,888 pmol h⁻¹ g cells⁻¹ | nih.gov |

| Mevalonate-3-Kinase (M3K) | Picrophilus torridus | Purified Enzyme | 2,880 pmol min⁻¹ mg protein⁻¹ | asm.org |

Esterification and transesterification are fundamental reactions for modifying carboxylic acids and their esters, including β-hydroxy esters like this compound. These reactions are typically catalyzed by acids or enzymes.

The synthesis of related compounds, such as methyl 3-hydroxybutanoate, often involves the transesterification of the biopolymer poly-[(R)-3-hydroxybutyric acid] (PHB). orgsyn.orgethz.ch For example, (R)-(-)-methyl 3-hydroxybutanoate can be prepared by heating PHB in a mixture of 1,2-dichloroethane (B1671644) and methanol (B129727) with a catalytic amount of concentrated sulfuric acid. ethz.ch This acid-catalyzed methanolysis effectively breaks down the polymer into its monomeric methyl ester. ethz.ch Another method involves the depolymerization of PHB using p-toluenesulfonic acid monohydrate as a catalyst in the presence of methanol. orgsyn.org

While these examples pertain to a close structural analog, the principles of acid-catalyzed esterification of 3-hydroxy-3-methylbutyric acid or transesterification of its other esters with methanol would follow similar chemical pathways to yield this compound.

Specific enzymes involved in the mevalonate pathway and polyketide synthesis have been shown to catalyze reactions involving substrates structurally related to this compound, suggesting potential catalytic activity towards this compound or its derivatives.

HMG-CoA Synthase (EC 2.3.3.10) catalyzes the Claisen condensation of acetyl-CoA with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). google.comwikipedia.org Research has demonstrated that HMG-CoA synthase can accept acetone (B3395972) as an alternative substrate to acetoacetyl-CoA, leading to the enzymatic production of 3-hydroxy-3-methylbutyrate from acetone and acetyl-CoA. google.comgoogle.com This indicates the enzyme's active site can accommodate smaller, non-CoA substrates and catalyze a similar condensation reaction. The reaction involves the formation of a covalent bond between the carbon of acetone's oxo group and the C2 carbon of acetyl-CoA. google.com

HMG-CoA Lyase (EC 4.1.3.4) is a key enzyme in ketogenesis that cleaves HMG-CoA into acetyl-CoA and acetoacetate (B1235776). researchgate.netwikipedia.org It has been proposed that C-C bond lyases, such as HMG-CoA lyase, could potentially catalyze the reverse reaction: the condensation of acetyl-CoA and acetone to form 3-hydroxy-3-methylbutyryl-CoA, which could then be hydrolyzed to 3-hydroxy-3-methylbutyrate. google.com This enzyme is crucial for both ketone body formation and the catabolism of the amino acid leucine (B10760876). wikipedia.orgnih.gov

PksG protein , an enzyme involved in polyketide synthesis, catalyzes a reaction analogous to that of HMG-CoA synthase. It transfers a carboxymethyl group from an acetyl-donor to a β-ketothioester intermediate. google.com It has been shown that the PksG protein can utilize acetyl-CoA as the acetyl donor and is capable of catalyzing the conversion of acetone and acetyl-CoA into 3-hydroxy-3-methylbutyrate, similar to HMG-CoA synthase. google.com

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving chiral molecules like this compound (if a chiral center is present or introduced) is a critical aspect, influencing the biological activity and physical properties of the products.

Although this compound itself is achiral, its structural analogs with a chiral center at the 3-position, such as methyl 3-hydroxybutanoate, are important chiral building blocks in organic synthesis. medchemexpress.com The principles of enantioselective synthesis and chiral discrimination applied to these analogs are relevant.

The production of specific enantiomers of methyl 3-hydroxybutanoate is often achieved through the asymmetric hydrogenation of methyl acetoacetate. researcher.life This reaction utilizes chiral catalysts, such as Raney nickel modified with chiral compounds or ruthenium-BIPHOSPHINE complexes, to produce either the (R)- or (S)-enantiomer with high enantiomeric excess. researcher.life

Chiral discrimination, the ability to distinguish between enantiomers, is crucial for analysis and separation. Methods for the enantiomeric separation of hydroxy acids often involve derivatization with a chiral reagent to form diastereomers, which can then be separated using standard achiral chromatography techniques. nih.gov For instance, racemic 2-hydroxy acids have been successfully separated by converting them into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, which are then resolved by gas chromatography. nih.gov

The substitution of hydrogen atoms with deuterium, a stable heavy isotope of hydrogen, can significantly alter the pharmacokinetic and metabolic profiles of a molecule. researchgate.netnih.gov This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve the cleavage of a C-H bond can be slowed down when deuterium is present at that position. nih.gov

For a compound like this compound, deuteration at a metabolically active site could lead to several effects:

Decreased Rate of Metabolism: If the compound is metabolized by enzymes such as cytochrome P450 oxidases, deuteration at the site of oxidation can slow down its metabolic clearance. nih.gov

Altered Metabolic Pathways: If a molecule is metabolized through multiple competing pathways, blocking or slowing one pathway via deuteration can shift metabolism towards the alternative routes. osti.gov

Reduced Formation of Toxic Metabolites: If a toxic metabolite is formed through a specific metabolic pathway, deuteration can reduce its formation, potentially lowering the toxicity of the parent compound. nih.govnih.gov

The application of this "deuterium switch" is a strategy used in drug development to improve the properties of existing pharmaceuticals. nih.gov For example, the deuterated drug deutetrabenazine received FDA approval and offers advantages over its non-deuterated counterpart, tetrabenazine. researchgate.netnih.gov The specific impact of deuteration on this compound would depend on its precise metabolic fate in a biological system.

| Parameter | Potential Impact of Deuteration | Underlying Principle | Reference |

|---|---|---|---|

| Rate of Metabolism | Decreased | Kinetic Isotope Effect (stronger C-D bond) | nih.gov |

| Metabolic Pathways | Shifted to alternative routes | Slowing of one pathway can favor others | osti.gov |

| Systemic Exposure (AUC) | Increased | Reduced clearance and longer half-life | nih.gov |

| Toxicity | Potentially Reduced | Decreased formation of toxic metabolites | nih.govnih.gov |

Applications in Chemical Synthesis and Advanced Materials

Precursor in Organic Synthesis

The unique structure of methyl 3-hydroxy-3-methylbutanoate (B1233616) makes it a versatile precursor in the field of organic synthesis.

Synthesis of Specialty Chemicals

Methyl 3-hydroxy-3-methylbutanoate serves as a key starting material in the production of a variety of specialty chemicals. Its functional groups, a hydroxyl group and an ester, allow for a range of chemical transformations. For instance, it is a recognized building block in the creation of complex organic molecules. thegoodscentscompany.com Its structural relative, ethyl (2S,3S)-3-hydroxy-2-methylbutanoate, is utilized in the flavor and fragrance industry due to its characteristic fruity or wine-like scent. ontosight.ai Another related compound, methyl 3-hydroxy-2-methylbutanoate, has also been identified as a chiral compound present in wine, contributing to its flavor profile. biosynth.com

Role as a Building Block for Pharmaceutical Intermediates

The chiral nature of derivatives of this compound makes them particularly useful in the pharmaceutical industry, where stereochemistry is often crucial for biological activity. ontosight.ai For example, methyl (R)-(-)-3-hydroxybutyrate, a related chiral ester, is widely employed in the synthesis of pharmaceuticals. ambeed.com The core structure of these butanoates is integrated into more complex molecules that form the basis of various drugs. One documented application involves the use of methyl 2-(benzylamino)methyl-3-hydroxybutanoate in the synthesis of N-benzyl-2,3-azetidinedione, a precursor for other complex pharmaceutical intermediates. orgsyn.org

Derivatization for Biofuel Production (e.g., Isobutene)

A significant application of 3-hydroxy-3-methylbutyrate (HMB), the acid form of this compound, is its conversion to isobutene, a valuable biofuel and platform chemical. nih.govnih.gov Isobutene is a key component in the production of specialty chemicals and gasoline additives. nih.govnih.gov Research has demonstrated that the enzyme mevalonate (B85504) diphosphate (B83284) decarboxylase (MDD) from Saccharomyces cerevisiae can effectively convert HMB into isobutene. nih.govnih.gov This bioconversion is of particular interest as HMB can be derived from the amino acid L-leucine, presenting a renewable pathway to isobutene production. nih.govnih.gov The gaseous nature of isobutene simplifies its separation from the fermentation medium, which could significantly lower production expenses. nih.govnih.gov

| Precursor | Enzyme/Process | Product | Application |

| 3-Hydroxy-3-methylbutyrate (HMB) | Mevalonate Diphosphate Decarboxylase (MDD) | Isobutene | Biofuel, Specialty Chemicals |

| L-Leucine | Biocatalysis | 3-Hydroxy-3-methylbutyrate (HMB) | Precursor for Isobutene |

Role in Biological and Industrial Processes

Beyond its direct applications in chemical synthesis, this compound and its related compounds are involved in biological pathways and hold potential for environmentally friendly manufacturing processes.

Biosynthesis of Functional Compounds

3-Hydroxy-3-methylbutyrate (HMB) is a naturally occurring compound, a metabolite of the essential amino acid L-leucine. nih.govwikipedia.org In a biological context, L-leucine is converted to α-ketoisocaproate (α-KIC), which is then metabolized by the enzyme 4-hydroxyphenylpyruvate dioxygenase to produce HMB. wikipedia.org This biosynthetic pathway highlights the natural origins of this valuable chemical.

Potential in Biomanufacturing and Green Chemistry

The biological production of HMB and its subsequent conversion to useful chemicals like isobutene are prime examples of green chemistry principles in action. nih.govnih.govnih.gov Researchers have successfully engineered Escherichia coli to produce HMB from L-leucine using a whole-cell catalyst system. nih.gov This biocatalytic method operates under mild conditions and avoids the need for an external energy supply like adenosine (B11128) triphosphate (ATP), offering a more sustainable alternative to traditional chemical synthesis. nih.gov The enzymatic conversion of HMB to isobutene further underscores the potential of biomanufacturing to produce valuable chemicals from renewable feedstocks, thereby reducing reliance on petroleum-based sources. nih.govnih.gov

Surfactant and Material Processing Agent Applications

While direct, large-scale industrial applications of this compound as a primary surfactant or material processing agent are not extensively documented in publicly available literature, its chemical structure—a hydroxy carboxylic acid ester—places it within a class of compounds recognized for their utility in these areas. Research into related compounds and chemical principles suggests its potential roles in formulation thickening and as a monomer for advanced polymer synthesis.

Surfactant Applications: Role as a Thickening Agent

Hydroxy carboxylic acid esters are noted for their viscosity-enhancing properties in aqueous surfactant solutions. A German patent describes the use of such esters as thickeners for liquid detergents, hand dishwashing liquids, fabric softeners, and cosmetic or pharmaceutical preparations like shampoos, shower gels, and skin lotions. google.com The effectiveness of these esters as thickeners is linked to their ability to increase the Brookfield viscosity of a 5% by weight aqueous solution to at least 2,000 mPas. google.com

The fundamental surfactant properties of hydroxyl-containing compounds stem from their amphiphilic nature. The polar hydroxyl (-OH) group serves as the hydrophilic head, while the nonpolar hydrocarbon portion acts as the hydrophobic tail. studyraid.com This dual character allows them to function at the interface between different phases, such as oil and water, which is essential for emulsification and cleaning. studyraid.com The presence of the hydroxyl group enables hydrogen bonding with water, and the length of the hydrocarbon chain influences the hydrophobic interactions. studyraid.com

Although specific studies detailing the performance of this compound as a primary surfactant are scarce, its structural characteristics are consistent with those of molecules used to modify the rheology of surfactant-based formulations.

Material Processing Agent Applications: Monomer in Polymer Synthesis

The structure of this compound, containing both a hydroxyl and a methyl ester group, makes it a potential candidate as a monomer for the synthesis of polyesters and other polymers. While direct polymerization of this specific molecule is not widely reported, related compounds are actively researched and utilized in creating advanced materials.

For instance, methacrylate (B99206) derivatives with similar structures, such as Methyl 3-hydroxy-2-methylenebutyrate, are employed as reactive monomers in free-radical polymerization. sigmaaldrich.com The incorporation of such monomers can enhance the properties of existing polymers, improving flexibility and thermal stability. sigmaaldrich.com These modified polymers find use in applications like coatings and adhesives to improve adhesion and durability. sigmaaldrich.com

Furthermore, the broader family of polyhydroxyalkanoates (PHAs) is a significant area of research for producing biodegradable plastics. nsf.gov These biopolymers are synthesized from various hydroxyalkanoate monomers. Research has demonstrated the biosynthesis of copolymers like poly(3-hydroxybutyrate-co-3-hydroxy-2-methylbutyrate). rsc.org The inclusion of monomers like 3-hydroxy-2-methylbutyrate into the polymer chain has been shown to alter the material's thermal properties, such as reducing the glass transition and melting temperatures, which can make the resulting polymer easier to process. rsc.org

The table below summarizes the properties of a related polymer, poly(3-hydroxy-2-methylbutyrate), which illustrates how the incorporation of methylated hydroxybutyrate monomers can influence material characteristics.

| Property | Value |

| Molecular Weight (Mn) | > 100 kDa |

| Polydispersity (Đ) | 1.03–1.05 |

| Melting Temperature (Tm) | High, can be >200 °C depending on stereochemistry |

| Data derived from studies on poly(3-hydroxy-2-methylbutyrate) (PHMB) copolymers. nsf.gov |

Given these examples, it is plausible that this compound could serve as a valuable monomer or co-monomer in the synthesis of polyesters, contributing to the development of advanced materials with tailored properties.

Environmental Fate and Behavior Excluding Toxicity

Biodegradation Studies

Biodegradation is a key process that determines the persistence of a chemical in the environment. It involves the breakdown of organic compounds by microorganisms.

Biodegradation in Aquatic and Sediment Environments

Biodegradation in Soil

Direct experimental data on the biodegradation of methyl 3-hydroxy-3-methylbutanoate (B1233616) in soil is scarce. However, research on related polymers provides strong evidence for the potential biodegradability of this compound in terrestrial environments. For instance, the fungus Penicillium oxalicum, isolated from soil, has been shown to completely degrade poly(3-hydroxybutyrate) (PHB) and PHBV films within a week in laboratory soil microcosms. thegoodscentscompany.com This degradation is facilitated by extracellular depolymerase enzymes produced by the fungus. thegoodscentscompany.com Given that methyl 3-hydroxy-3-methylbutanoate shares the core 3-hydroxy-butanoate structure, it is plausible that similar soil microorganisms can metabolize it.

Environmental Transport and Distribution

The transport and distribution of a chemical in the environment are governed by its physical and chemical properties, such as its affinity for soil or sediment and its tendency to volatilize from water.

Adsorption/Desorption Characteristics

Specific studies on the adsorption and desorption of this compound in soil and sediment are not available. However, its potential for mobility can be inferred from its estimated physical properties.

Estimated Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Water Solubility | 1.714 x 10^5 mg/L at 25 °C | researchgate.net |

The high water solubility and a low octanol-water partition coefficient (logP) suggest that this compound will have a low affinity for soil organic carbon and is unlikely to adsorb significantly to soil and sediment. researchgate.net This implies that it would be mobile in soil and predominantly partition to the water phase in aquatic environments.

Henry's Law Constant and Distribution Modeling

The Henry's Law constant (HLC) is a key parameter for assessing the partitioning of a chemical between water and air. A direct, experimentally determined HLC for this compound is not available. However, estimation methods, such as those based on bond contribution or group contribution, can be used. The US EPA's EPI Suite™ can be used for such estimations. Based on its structure (a small, polar molecule with a hydroxyl group), the Henry's Law Constant is expected to be low, indicating a low tendency to volatilize from water.

The distribution of the compound in the environment can be modeled using fugacity models, which utilize physicochemical properties like vapor pressure and water solubility.

Estimated Physicochemical Properties for Modeling

| Property | Value | Source |

|---|---|---|

| Vapor Pressure | 0.105 mmHg at 25.00 °C | researchgate.net |

Given its high water solubility and relatively low vapor pressure, environmental distribution modeling would likely predict that this compound will predominantly reside in the water and soil compartments rather than the air. researchgate.net

Phototransformation Processes

Phototransformation, or the breakdown of a chemical by light, can be a significant degradation pathway in the atmosphere and in surface waters.

Specific studies on the phototransformation of this compound are not found in the reviewed literature. However, insights can be drawn from structurally similar compounds. For instance, a study on the atmospheric oxidation of methyl pivalate, which also contains a tertiary carbon and an ester group, showed that it reacts with hydroxyl (OH) radicals. It is expected that the primary atmospheric degradation pathway for this compound would be its reaction with photochemically produced hydroxyl radicals. The rate of this reaction would determine its atmospheric lifetime. The presence of a tertiary hydrogen atom on the carbon bearing the hydroxyl group could make it susceptible to abstraction by OH radicals. The compound is not expected to absorb sunlight directly in the troposphere as it lacks significant chromophores that absorb at wavelengths greater than 290 nm.

Phototransformation in Water

In the aquatic environment, the phototransformation of this compound can occur through two primary pathways: direct photolysis and indirect photolysis.

Direct Photolysis: As mentioned previously, this compound is not expected to undergo significant direct photolysis in sunlit surface waters because it lacks a chromophore that absorbs light at wavelengths greater than 290 nm. nih.gov

Indirect Photolysis: Indirect photolysis, mediated by photosensitizing agents present in natural waters, is likely to be the more significant aquatic phototransformation pathway. acs.org Dissolved organic matter (DOM), such as humic and fulvic acids, can absorb sunlight and generate reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited state DOM (³DOM*). acs.org These reactive species can then react with and degrade this compound.

The rate of indirect photolysis is highly dependent on the concentration and character of the photosensitizers in the water body, as well as water depth and clarity. While specific experimental data for this compound is not available, studies on other organic compounds have demonstrated the importance of these processes. acs.org It is also important to consider that hydrolysis can be a competing degradation pathway in water, with the rate being pH-dependent.

| Process | Significance | Influencing Factors |

|---|---|---|

| Direct Photolysis | Negligible | Lack of chromophore absorbing at λ > 290 nm |

| Indirect Photolysis | Potentially Significant | Concentration of dissolved organic matter (DOM), water clarity, depth, presence of other sensitizers (e.g., nitrates) |

Phototransformation in Soil

The phototransformation of chemicals on soil surfaces is a complex process influenced by the properties of the soil and the chemical itself. For this compound, phototransformation in the soil environment is expected to be limited to the very top layer of soil that is exposed to sunlight.

Direct Photolysis: Similar to the aqueous environment, direct photolysis on soil is unlikely to be a major degradation pathway due to the compound's absorption spectrum.

Indirect Photolysis: Soil components, such as humic substances and metallic oxides (e.g., iron and titanium oxides), can act as photosensitizers. researchgate.net Upon absorption of sunlight, these components can initiate photochemical reactions leading to the degradation of adsorbed organic compounds. The efficiency of this process is influenced by soil type, organic matter content, and moisture levels. For example, studies on other organic compounds have shown that the rate of photolysis can vary significantly between different soil types. researchgate.net

| Factor | Influence on Phototransformation |

|---|---|

| Sunlight Penetration | Limited to the immediate soil surface |

| Soil Composition | Humic substances and metallic oxides can act as photosensitizers, potentially increasing the rate of indirect photolysis. Clay content and organic matter can also affect the adsorption of the compound, influencing its availability for phototransformation. |

| Moisture Content | Can affect the mobility of the compound and the activity of photosensitizing soil components. |

Future Research Directions and Emerging Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of 3-hydroxy-3-methylbutanoic acid (HMB), the precursor to its methyl ester, often involves chemical processes that can be resource-intensive and generate hazardous waste. nih.gov Consequently, a primary focus of future research is the development of greener and more sustainable synthetic methodologies. One promising avenue is the exploration of bio-based syntheses. For instance, a novel de novo biosynthetic pathway for HMB has been developed in metabolically engineered Escherichia coli. nih.gov This method utilizes renewable resources like glucose, xylose, glycerol (B35011), and acetate (B1210297) to produce HMB, offering a more environmentally friendly alternative to traditional chemical synthesis. nih.gov The process employs heterologous enzymes from the mevalonate (B85504) pathway and the myxobacterial iso-fatty acid pathway to convert acetyl-CoA to HMB-CoA, which is then hydrolyzed to HMB. nih.gov

Another area of development involves the use of readily available starting materials and catalysts that minimize environmental impact. For example, methods for producing high-purity HMB and its salts by treating solutions containing impurities with hypochlorous acid or its salts are being explored. google.com Further research into catalytic systems, solvent-free reactions, and continuous flow processes will be crucial in enhancing the sustainability profile of methyl 3-hydroxy-3-methylbutanoate (B1233616) production.

Elucidation of Further Enzymatic and Metabolic Mechanisms

Understanding the intricate enzymatic and metabolic pathways involved in the biosynthesis and degradation of methyl 3-hydroxy-3-methylbutanoate and its parent acid, HMB, is paramount for optimizing bio-based production. HMB is a metabolite of the essential amino acid leucine (B10760876). wikipedia.org In humans, approximately 5% of dietary L-leucine is converted to HMB. wikipedia.org The metabolism of HMB involves its conversion to β-hydroxy-β-methylbutyryl-CoA (HMB-CoA), which then enters pathways leading to the production of acetyl-CoA and acetoacetate (B1235776). wikipedia.org

Future research will likely focus on identifying and characterizing novel enzymes with improved catalytic efficiency and substrate specificity for HMB production. For instance, the optimization of coenzyme A removal from HMB-CoA has been shown to significantly increase HMB production titers in engineered E. coli. nih.gov A deeper understanding of the regulatory networks governing these metabolic pathways will enable more precise metabolic engineering strategies to enhance yields and productivity.

Exploration of New Catalytic Applications

The unique structural features of this compound, including its hydroxyl and ester functional groups, make it a versatile building block for organic synthesis. While it is currently used in the synthesis of various organic compounds, ongoing research aims to uncover new catalytic applications. medchemexpress.com Its potential as a chiral auxiliary in asymmetric synthesis is an area of active investigation. medchemexpress.com

Furthermore, the development of methylated polyhydroxybutyrates, structurally inspired by natural polyhydroxyalkanoates (PHAs), opens up new possibilities. nsf.gov These materials, which can be synthesized from inexpensive feedstocks, exhibit a wide range of properties similar to polyolefins and can be chemically recycled or upcycled, positioning them as sustainable alternatives to conventional plastics. nsf.gov The role of this compound as a potential monomer or precursor in the synthesis of such novel polymers warrants further exploration.

Advanced Analytical Methodologies for Trace Analysis and Isomer Differentiation

The accurate detection and quantification of this compound, especially at trace levels and in complex matrices, are crucial for quality control, metabolic studies, and environmental monitoring. Future research will focus on developing more sensitive and selective analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are already in use. nih.gov

A significant challenge lies in the differentiation of its stereoisomers, as the biological activity can be enantiomer-specific. medchemexpress.commedchemexpress.com The development of chiral chromatography methods coupled with mass spectrometry will be essential for resolving and quantifying the individual enantiomers of this compound. Additionally, advancements in sample preparation techniques, such as solid-phase extraction, are being pursued to improve the recovery and cleanup of the analyte from various samples. nih.gov